molecular formula C14H14N4O3 B2477237 methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate CAS No. 2034449-57-3

methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

Cat. No. B2477237
CAS RN: 2034449-57-3
M. Wt: 286.291
InChI Key: YSJDNYUDWRSVLI-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a five-membered ring structure consisting of two carbon atoms and three nitrogen atoms . This group is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .


Chemical Reactions Analysis

1,2,3-triazoles can participate in various chemical reactions, including N-alkylation, N-arylation, and various substitutions at the 1, 2, or 3 positions of the triazole ring .

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized and its crystal structure determined through X-ray diffraction analysis. This study highlights the compound's structural complexity, displaying disorder within a methoxycarbonyl group and variations in the orientation of aryltriazenyl groups. The detailed crystallographic analysis provides a foundation for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Moser, Bertolasi, & Vaughan, 2005).

Synthetic Applications

The compound and its derivatives have been implicated in various synthetic pathways, demonstrating their utility in creating novel chemical entities. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, showcases the compound's role in producing high molecular weight polypeptides and other biologically relevant molecules. Such synthetic versatility underscores the compound's importance in medicinal chemistry and drug development processes (Soriano, Podraza, & Cromwell, 1980).

Reactivity and Chemical Transformations

Further research demonstrates the compound's involvement in complex chemical transformations, such as alkyne activation with Brønsted acids, iodine, or gold complexes. These studies reveal the compound's reactivity and its potential to serve as a precursor in the synthesis of isoquinolines and triazoles, offering insights into novel reaction mechanisms and pathways for synthesizing heterocyclic compounds. Such chemical reactivity is vital for developing new pharmaceuticals, agrochemicals, and materials (Yamamoto, Gridnev, Patil, & Jin, 2009).

Environmental and Material Science Applications

The compound's derivatives have also been studied for their environmental applications, particularly in pollution control and the water cycle. Research into benzotriazoles, for instance, has focused on their occurrence and removal from municipal wastewater, indicating the compound's potential utility in environmental remediation efforts. Such applications are crucial for addressing the challenges of water pollution and developing sustainable wastewater treatment technologies (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-14(20)11-4-2-10(3-5-11)13(19)17-8-12(9-17)18-7-6-15-16-18/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJDNYUDWRSVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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